molecular formula C21H23NO3 B15211439 3,5-Bis(4-methoxyphenethyl)isoxazole CAS No. 88537-37-5

3,5-Bis(4-methoxyphenethyl)isoxazole

Cat. No.: B15211439
CAS No.: 88537-37-5
M. Wt: 337.4 g/mol
InChI Key: HLTWJWKNEMNGHF-UHFFFAOYSA-N
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Description

3,5-Bis(4-methoxyphenethyl)isoxazole is a chemical compound belonging to the isoxazole class, characterized by its two methoxyphenethyl groups attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-methoxyphenethyl)isoxazole typically involves the reaction of 4-methoxyphenylacetic acid with isoxazole derivatives under specific conditions. One common method is the condensation reaction, where the carboxylic acid group of 4-methoxyphenylacetic acid reacts with the isoxazole ring in the presence of a dehydrating agent such as thionyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(4-methoxyphenethyl)isoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

3,5-Bis(4-methoxyphenethyl)isoxazole is similar to other isoxazole derivatives, such as 3,5-bis(4-methoxyphenyl)isoxazole and 3,5-bis(4-hydroxyphenethyl)isoxazole. its unique structural features, such as the presence of methoxy groups, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 3,5-Bis(4-methoxyphenyl)isoxazole

  • 3,5-Bis(4-hydroxyphenethyl)isoxazole

  • 3,5-Bis(4-methoxyphenyl)pyrazole

  • 3,5-Bis(4-methoxyphenyl)thiazole

Properties

CAS No.

88537-37-5

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

3,5-bis[2-(4-methoxyphenyl)ethyl]-1,2-oxazole

InChI

InChI=1S/C21H23NO3/c1-23-19-10-4-16(5-11-19)3-9-18-15-21(25-22-18)14-8-17-6-12-20(24-2)13-7-17/h4-7,10-13,15H,3,8-9,14H2,1-2H3

InChI Key

HLTWJWKNEMNGHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC(=NO2)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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